molecular formula C15H12N2O B181913 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- CAS No. 4845-49-2

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-

Cat. No. B181913
Key on ui cas rn: 4845-49-2
M. Wt: 236.27 g/mol
InChI Key: MZKALFCNIJHTJG-UHFFFAOYSA-N
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Patent
US05750550

Procedure details

Diethyl ethoxymethylene-malonate (5.20 ml; 26 mmol) was added rapidly to 2.75 ml (28 mmol) of phenylhydrazine in 15 ml of methanol and the resulting mixture was refluxed for 4 hours. The mixture was cooled and concentrated in vacuo, and the residue was crystallized from ethanol to afford 5.82 g (97%) of 2,4-dihydro-2-phenyl-4-ethoxycarbonyl-3H-pyrazol-3-one (Formula III: R1 =Ph; R2 =H; R3 =C(O)OEt) as white needles, m.p. 106°-107° C.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC=[C:5]([C:11](OCC)=O)[C:6]([O:8]CC)=O)C.[C:16]1([NH:22][NH2:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CO>[C:16]1([N:22]2[C:6](=[O:8])[CH2:5][C:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[N:23]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
2.75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 175.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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